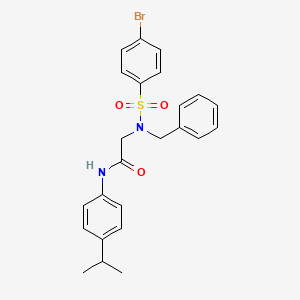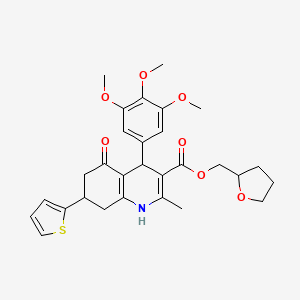![molecular formula C28H32N2O5 B11635455 3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 3-hidroxi-4-[2-metil-4-(prop-2-en-1-iloxi)benzoil]-5-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona es una molécula orgánica compleja con una amplia gama de grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicos:
Formación del núcleo de pirrol-2-ona: El paso inicial a menudo involucra la ciclización de un precursor adecuado para formar el núcleo de pirrol-2-ona. Esto se puede lograr mediante una reacción de condensación entre una amina y una dicetona en condiciones ácidas o básicas.
Introducción del grupo benzoilo: El grupo benzoilo se puede introducir mediante una reacción de acilación de Friedel-Crafts, utilizando cloruro de benzoilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Adición de los grupos hidroxilo y prop-2-en-1-iloxi: El grupo hidroxilo se puede introducir mediante una reacción de hidroxilación, mientras que el grupo prop-2-en-1-iloxi se puede agregar mediante una reacción de eterificación utilizando un haluro de alquilo apropiado y una base.
Unión del grupo morfolina: El grupo morfolina generalmente se introduce mediante una reacción de sustitución nucleofílica, donde un precursor halogenado reacciona con morfolina en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar una cetona o un aldehído, dependiendo de las condiciones y los reactivos utilizados.
Reducción: El grupo benzoilo se puede reducir a un alcohol bencílico utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo morfolina puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de nuevos derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, se puede explorar la posible bioactividad del compuesto. Puede servir como compuesto líder en el desarrollo de nuevos productos farmacéuticos, particularmente debido a su complejidad estructural y la presencia de grupos farmacoforos.
Medicina
El compuesto podría investigarse por su potencial terapéutico. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para programas de descubrimiento de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos, debido a su estructura química única.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, el grupo benzoilo podría interactuar con enzimas o receptores, mientras que el grupo morfolina podría mejorar su solubilidad y biodisponibilidad. El grupo hidroxilo podría participar en enlaces de hidrógeno, influyendo en la afinidad de unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-hidroxi-4-[2-metil-4-(prop-2-en-1-iloxi)benzoil]-5-fenil-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona
- 3-hidroxi-4-[2-metil-4-(prop-2-en-1-iloxi)benzoil]-5-(4-metilfenil)-1-[2-(piperidin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona
Unicidad
La singularidad de 3-hidroxi-4-[2-metil-4-(prop-2-en-1-iloxi)benzoil]-5-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y perfiles de bioactividad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C28H32N2O5 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H32N2O5/c1-4-15-35-22-9-10-23(20(3)18-22)26(31)24-25(21-7-5-19(2)6-8-21)30(28(33)27(24)32)12-11-29-13-16-34-17-14-29/h4-10,18,25,31H,1,11-17H2,2-3H3/b26-24+ |
Clave InChI |
TYHWHHVSJBZXEZ-SHHOIMCASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
